N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide, also known as CB-03-01, is a novel compound that has gained attention in the field of pharmaceutical research due to its potential therapeutic benefits. CB-03-01 is a small molecule that belongs to the class of non-steroidal anti-androgen (NSAA) compounds. NSAA compounds are known to inhibit the androgen receptor (AR) and have been used in the treatment of androgen-dependent diseases such as prostate cancer and androgenic alopecia.
Mecanismo De Acción
N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide works by binding to the AR and preventing the binding of androgens such as testosterone and dihydrotestosterone (DHT). By inhibiting AR activation, this compound blocks the downstream signaling pathways that are involved in the growth and proliferation of androgen-dependent cells such as prostate cancer cells and hair follicle cells. This compound has been shown to be a competitive inhibitor of the AR, meaning that it competes with androgens for binding to the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In prostate cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and decrease the expression of AR-regulated genes. In hair follicle cells, this compound has been shown to increase the expression of genes involved in hair growth and decrease the expression of genes involved in hair loss. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of androgenic alopecia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide is its high potency and selectivity for the AR, which makes it a useful tool for studying AR signaling pathways in vitro and in vivo. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses. One limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities for use in clinical trials.
Direcciones Futuras
N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has the potential to be developed into a novel therapeutic agent for the treatment of androgen-dependent diseases such as prostate cancer and androgenic alopecia. Future research could focus on optimizing the synthesis of this compound to increase yield and purity, as well as evaluating its safety and efficacy in clinical trials. Other potential future directions for research could include investigating the use of this compound in combination with other therapies, exploring its potential use in other androgen-dependent diseases, and elucidating its mechanism of action at the molecular level.
Métodos De Síntesis
N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide is synthesized through a multi-step process that involves the reaction of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline with thiocarbamoyl chloride to form the intermediate product, which is then reacted with 1-benzofuran-2-carboxylic acid to yield the final product. The synthesis of this compound is a complex process that requires careful optimization of reaction conditions to achieve high yield and purity.
Aplicaciones Científicas De Investigación
N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic benefits. Preclinical studies have shown that this compound is a potent and selective inhibitor of the AR, with a higher affinity for the receptor than other NSAA compounds such as bicalutamide and flutamide. This compound has been shown to inhibit the growth of prostate cancer cells in vitro and in vivo, and has also been shown to have potential therapeutic benefits in the treatment of androgenic alopecia.
Propiedades
Fórmula molecular |
C22H23ClN4O2S |
---|---|
Peso molecular |
443 g/mol |
Nombre IUPAC |
N-[[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H23ClN4O2S/c1-2-26-9-11-27(12-10-26)18-8-7-16(14-17(18)23)24-22(30)25-21(28)20-13-15-5-3-4-6-19(15)29-20/h3-8,13-14H,2,9-12H2,1H3,(H2,24,25,28,30) |
Clave InChI |
IBOCSXKHXDKQQK-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3)Cl |
SMILES canónico |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.